Tyr-pro

Vue d'ensemble

Description

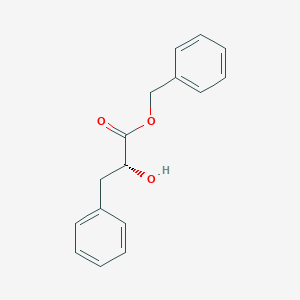

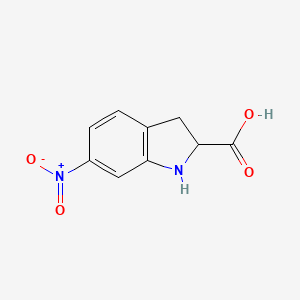

Tyr-Pro is a dipeptide composed of tyrosine and proline . It has been found to improve memory and can reach the brain after oral administration . It is derived from soy and has been studied for its potential health benefits .

Chemical Reactions Analysis

The reactivity of Tyr-Pro has been studied in the context of acylation reactions . The nitrogen atom of the primary amino group and the oxygen atom of the phenolic hydroxy group in Tyr-Pro are potential nucleophilic centers .

Applications De Recherche Scientifique

Ultradeep Human Phosphoproteome Analysis

A study by Sharma et al. (2014) revealed the extensive regulatory nature of Tyr and Ser/Thr-based signaling in human cells through an ultradeep phosphoproteome analysis. The research highlighted the distinct regulatory mechanisms involving Tyr phosphorylation and its role in normal and pathological signaling, shedding light on the complex posttranslational modifications within eukaryotic cells (Sharma et al., 2014).

Enzymatic Biosensors for Food and Beverage Analysis

In the context of enzymatic biosensors, Silva et al. (2019) developed a tyrosinase-based amperometric biosensor for detecting tyramine in fermented food and beverages. This biosensor, utilizing gold nanoparticles and poly(8-anilino-1-naphthalene sulphonic acid), showcased a promising approach for quantifying tyramine with high selectivity and reproducibility, highlighting its potential for food safety and quality control (Silva et al., 2019).

Insights into Peptide Metabolism by Proteasome

Wei et al. (2013) provided critical insights into the fundamental reaction pathway for peptide metabolism by the proteasome, using first-principles quantum mechanical/molecular mechanical free energy calculations. This study shed light on the proteasomal proteolysis/hydrolysis mechanisms, crucial for understanding cellular protein degradation pathways (Wei et al., 2013).

Protein Tyrosine Phosphorylation Monitoring

Gembitsky et al. (2004) developed a prototype antibody microarray platform to monitor changes in protein tyrosine phosphorylation. This innovative approach allows for the high-throughput analysis of tyrosine phosphorylation across the cellular proteome, offering valuable insights into signaling pathways, tumor classification, and drug target profiling (Gembitsky et al., 2004).

Electrochemical Biosensors for Environmental Monitoring

Wang et al. (2014) introduced an electrochemical sensor utilizing tyrosinase immobilized on gold nanoparticles and self-assembled monolayers for detecting bisphenol A (BPA). This novel sensor demonstrates the potential for sensitive and reproducible detection of environmental contaminants, emphasizing the role of enzymatic biosensors in environmental monitoring (Wang et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYDHJARLHNEGA-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430840 | |

| Record name | CHEMBL1807689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-pro | |

CAS RN |

51871-47-7 | |

| Record name | CHEMBL1807689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)

![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)

![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)